molecular formula C19H15N3O3S B2908902 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 330200-78-7

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2908902
CAS No.: 330200-78-7
M. Wt: 365.41
InChI Key: JDUOJICUBSDFRK-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]thiazole moiety and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be introduced through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of the Dioxopyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxopyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the dioxopyrrolidinyl group.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide: Unique due to its specific combination of functional groups.

    4-(2,5-dioxopyrrolidin-1-yl)-N-(2-chlorobenzo[d]thiazol-6-yl)benzamide: Similar structure but with a chlorine atom instead of a methyl group.

    4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-20-15-7-4-13(10-16(15)26-11)21-19(25)12-2-5-14(6-3-12)22-17(23)8-9-18(22)24/h2-7,10H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOJICUBSDFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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